molecular formula C16H12ClFN2O2S B227990 N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No. B227990
M. Wt: 350.8 g/mol
InChI Key: DINFGZDPNDRTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, also known as CF3 or CF3P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development.

Mechanism Of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.

Biochemical And Physiological Effects

N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can reduce tumor growth in animal models of cancer, as well as alleviate symptoms of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various physiological processes. However, there are also some limitations to its use. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a relatively new compound, and its mechanism of action is not fully understood. It may also have off-target effects that could complicate data interpretation.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. One area of interest is the development of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide and to identify any potential off-target effects. Overall, N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has the potential to be a valuable tool for scientific research and drug development.

Synthesis Methods

The synthesis method for N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the reaction of 3-chloro-4-fluoroaniline with 2-oxo-1,3-benzothiazole-3-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through column chromatography to obtain N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in high yield and purity.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been investigated for its potential as a fluorescent probe for imaging biological systems.

properties

Product Name

N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Molecular Formula

C16H12ClFN2O2S

Molecular Weight

350.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C16H12ClFN2O2S/c17-11-9-10(5-6-12(11)18)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)

InChI Key

DINFGZDPNDRTDV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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